molecular formula C11H9NS B8760965 2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole CAS No. 73424-93-8

2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole

Cat. No.: B8760965
CAS No.: 73424-93-8
M. Wt: 187.26 g/mol
InChI Key: SOVTXNVCJUBLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Prop-2-yn-1-yl)sulfanyl]-1H-indole is a useful research compound. Its molecular formula is C11H9NS and its molecular weight is 187.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73424-93-8

Molecular Formula

C11H9NS

Molecular Weight

187.26 g/mol

IUPAC Name

2-prop-2-ynylsulfanyl-1H-indole

InChI

InChI=1S/C11H9NS/c1-2-7-13-11-8-9-5-3-4-6-10(9)12-11/h1,3-6,8,12H,7H2

InChI Key

SOVTXNVCJUBLKQ-UHFFFAOYSA-N

Canonical SMILES

C#CCSC1=CC2=CC=CC=C2N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product (14.9 g) of the above (1) in acetone (250 ml) are added potassium carbonate (16.5 g) and propargyl bromide (14.3 g) successively and the mixture is stirred at room temperature for three hours. The precipitate is filtered off. The filtrate is condensed and extracted with ether after addition of water. The extract is washed with water, dried and evaporated to remove the solvent yielding an oily residue (23 g). The residue is chromatographed on a column of silica gel (100 g) and eluted with benzene-hexane. The eluate is condensed to give the tile compound as an oil (18.3 g). Yield: 98%
[Compound]
Name
product
Quantity
14.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
98%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.